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Compound of Interest

Compound Name: Propionaldehyde diethyl acetal

Cat. No.: B046473

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
propionaldehyde diethyl acetal (1,1-diethoxypropane), a key acetal used in various chemical
syntheses. This document is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for propionaldehyde diethyl
acetal, providing a quick reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~4.5 Triplet 1H -CH(OEt)2

~3.6-34 Multiplet 4H -OCH2CHs

~1.6 Quintet 2H -CH2CHs

~1.2 Triplet 6H -OCH2CHs

~0.9 Triplet 3H -CH2CHs
13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

~101 -CH(OEt)2

~60 -OCH2CHs

~25 -CH2CHs

~15 -OCH2CHs

~8 -CH2CHs

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
~2975 Strong C-H stretch (alkane)
~2870 Strong C-H stretch (alkane)
~1450 Medium C-H bend (alkane)
~1375 Medium C-H bend (alkane)
~1125 Strong C-O stretch (acetal)
~1060 Strong C-O stretch (acetal)
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Mass Spectrometry (MS)

m/z Relative Intensity Possible Fragment
132 Low [M]* (Molecular lon)
103 High [M - CH2CHs]*

87 Low [M - OC2Hs]*+

75 High [CH(OC2HSs)]*

a7 Medium [C2Hs0]*

29 High [CH2CHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

o Approximately 10-20 mg of propionaldehyde diethyl acetal is dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs).

e The solution is transferred to a 5 mm NMR tube.

o Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

IH NMR Acquisition Parameters:

e Pulse Sequence: Standard single-pulse sequence.

* Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

o Relaxation Delay: 1-2 seconds.
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e Spectral Width: 0-10 ppm.

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 scans due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-120 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
o As propionaldehyde diethyl acetal is a liquid, a neat sample is used.

e Asingle drop of the liquid is placed between two sodium chloride (NaCl) or potassium
bromide (KBr) salt plates to form a thin film.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample holder.

The spectrum is recorded in the range of 4000-400 cm™1,

The final spectrum is presented as transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (El) source.

Sample Introduction:
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e The liquid sample is introduced directly into the ion source via a heated probe or through a
gas chromatograph (GC-MS).

lonization and Analysis:

¢ lonization Mode: Electron lonization (El) at 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
e Mass Range: m/z 20-200.

e The resulting mass spectrum plots the relative abundance of ions against their mass-to-
charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like propionaldehyde diethyl acetal.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

» To cite this document: BenchChem. [Spectroscopic Profile of Propionaldehyde Diethyl
Acetal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046473#spectroscopic-data-nmr-ir-ms-of-

propionaldehyde-diethyl-acetal]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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